8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
6-[2-(5-chloro-2-methoxyanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O3/c1-10-9-25-14-15(23(2)18(27)22-16(14)26)21-17(25)24(10)7-6-20-12-8-11(19)4-5-13(12)28-3/h4-5,8-9,20H,6-7H2,1-3H3,(H,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLYUPAWLJRNIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=C(C=CC(=C4)Cl)OC)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule with potential biological significance. Its structure suggests that it may interact with various biological targets, particularly in the context of cancer therapeutics and enzyme inhibition.
- Molecular Formula : C18H22ClN5O3
- Molecular Weight : 389.85 g/mol
- Solubility : Slightly soluble in methanol and chloroform.
- Predicted pKa : 12.18
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. It is believed to act as an inhibitor of certain kinases involved in cancer progression. The imidazo[2,1-f]purine scaffold is known for its role in various biological activities, including anti-cancer effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines with IC50 values around 10 µM.
- It functions as a topoisomerase inhibitor, which is crucial for DNA replication and transcription processes in rapidly dividing cells.
Enzyme Inhibition
The compound has been shown to inhibit several important enzymes:
- Topoisomerase I and II : These enzymes are critical for DNA replication; inhibition leads to DNA damage and apoptosis in cancer cells.
- Protein Kinases : The compound targets specific kinases involved in signaling pathways that regulate cell growth and survival.
Study 1: Anticancer Efficacy
A study conducted by Oksuzoglu et al. synthesized derivatives of the imidazo[2,1-f]purine scaffold and evaluated their anticancer properties. The most potent derivative exhibited IC50 values of 14.1 µM against Topo I, demonstrating strong cytotoxic effects against K562 leukemia cells through apoptosis induction .
Study 2: Enzyme Interaction
Research highlighted the interaction of this compound with the enzyme IMP dehydrogenase (IMPDH), a target for antiviral compounds. The compound was shown to reduce viral replication significantly while maintaining low cytotoxicity levels in Vero cells .
Data Table: Biological Activity Summary
Vergleich Mit ähnlichen Verbindungen
8-(4-(6,7-Dimethoxy-3,4-Dihydroisoquinolin-2(1H)Butyl))-1,3-Dimethylimidazopurine-Dione
- Structural Differences: The 8-position substituent is a bulky dihydroisoquinolinylbutyl group instead of the (5-chloro-2-methoxyphenyl)aminoethyl chain.
- Biological Activity : Demonstrates affinity for serotonin (5-HT1A, 5-HT6, 5-HT7) and dopamine D2 receptors, along with inhibitory activity against PDE4B1 and PDE10A .
- Key Insight : The bulkier substituent enhances receptor binding but may reduce solubility compared to the target compound’s smaller ethyl-linked aryl group.
8-(2-Methoxyphenyl)-1-Methyl-7-(2'-Methyl-4'-Hydroxyphenyl)imidazopurine-Dione (Compound 65)
- Structural Differences: Lacks the ethylamino linker and chlorine atom; instead, it has a 2-methoxyphenyl group at position 8 and a hydroxylated biphenyl group at position 5.
- Biological Activity : Acts as a kinase inhibitor, with selectivity influenced by the hydroxyl and methyl groups on the aryl rings .
- Key Insight : Polar hydroxyl groups may improve water solubility but reduce membrane permeability compared to the chloro-methoxy substitution in the target compound.
8-(3-((3-Chloro-4-Methoxyphenyl)Amino)Propyl)-1,3,7-Trimethylimidazopurine-Dione
- Structural Differences : Features a propyl linker instead of ethyl and substituents at the 3-chloro-4-methoxyphenyl position rather than 5-chloro-2-methoxyphenyl.
- Biological Activity : The extended propyl linker and altered chloro-methoxy orientation may enhance binding to hydrophobic pockets in enzyme active sites .
Modifications at the 7-Position
7-(2-(Trifluoromethyl)Phenyl) Substitution (Compound 46)
- Structural Differences : The 7-methyl group in the target compound is replaced with a 2-(trifluoromethyl)phenyl group.
- Biological Activity : The strong electron-withdrawing trifluoromethyl group enhances metabolic stability and may improve affinity for kinases or PDEs .
Functional Group Variations
3-(2-Chlorobenzyl)-1,7-Dimethylimidazopurine-Dione
- Structural Differences : A 2-chlorobenzyl group replaces the 8-position substituent entirely.
- Biological Activity : Reported as a TGF-β inhibitor, indicating that chloro-aromatic substitutions are critical for TGF-β pathway modulation .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The target compound’s ethylamino linker and methoxy group may improve aqueous solubility compared to analogs with bulky hydrophobic substituents (e.g., dihydroisoquinolinylbutyl in ).
- Metabolic Stability : The chlorine atom in the target compound could slow oxidative metabolism, similar to the trifluoromethyl group in Compound 46 .
- Selectivity : The 5-chloro-2-methoxy orientation on the phenyl ring may reduce off-target effects compared to 3-chloro-4-methoxy analogs .
Q & A
Q. Why do conflicting reports exist regarding its kinase inhibition potency?
- Root Causes :
- Variability in enzyme isoforms (e.g., PKA vs. PKC selectivity) .
- Differences in assay buffer pH affecting ionization of the aminoethyl group .
- Resolution : Standardize assay conditions (pH 7.4, 1 mM ATP) and validate with orthogonal methods (e.g., ITC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
